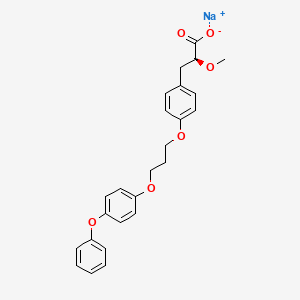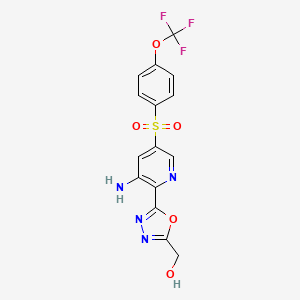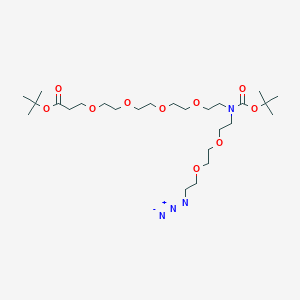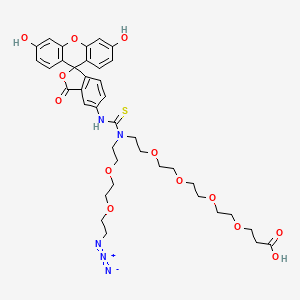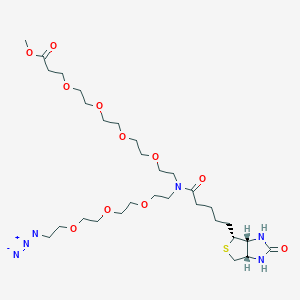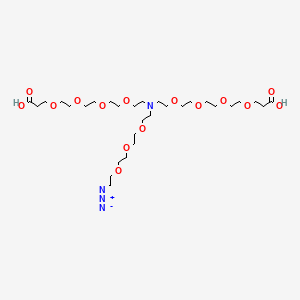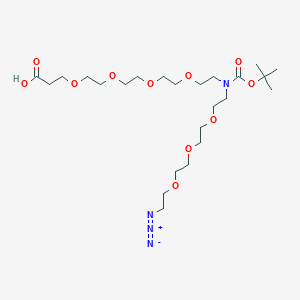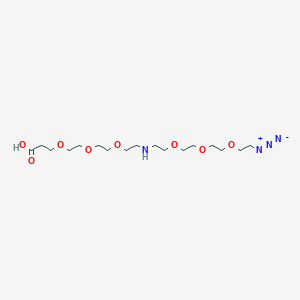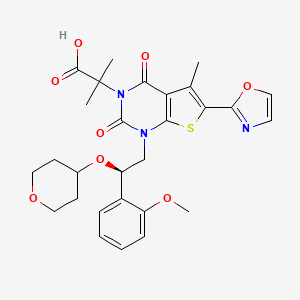
Firsocostat
説明
Firsocostat is an acetyl-CoA carboxylase inhibitor that functions in the liver . Its original designation was GS-0976. It was discovered by Nimbus Therapeutics and is under development by Gilead as a treatment for non-alcoholic fatty liver disease .
Synthesis Analysis
The combination of 20 mg of this compound and 30 mg of Cilofexor transformed the fibrosis pattern in the biopsy area into ≤F2 and led to significant improvements in NASH activity, the enhanced liver fibrosis score and the liver stiffness as determined by transient elastography, revealing a potential antifibrotic effect .Molecular Structure Analysis
This compound has a molecular formula of C28H31N3O8S . The InChI Key is ZZWWXIBKLBMSCS-FQEVSTJZSA-N . The molecular weight is 569.63 g/mol .Chemical Reactions Analysis
This compound is an allosteric inhibitor that binds to the ACC biotin carboxylase dimerization site, rather than to the previously targeted carboxyltransferase domain . The this compound-ACC interaction mimics the physiological inhibition of ACC by AMPK .Physical And Chemical Properties Analysis
This compound has a molecular formula of C28H31N3O8S . The InChI Key is ZZWWXIBKLBMSCS-FQEVSTJZSA-N . The molecular weight is 569.63 g/mol .科学的研究の応用
非アルコール性脂肪性肝炎(NASH)治療
Firsocostatは、脂肪の蓄積によって引き起こされる炎症と損傷を特徴とする肝疾患である非アルコール性脂肪性肝炎(NASH)の治療における可能性について調査されています {svg_1} {svg_2}. This compoundは、SelonsertibやCilofexorなどの他の薬物との併用で研究されています {svg_3}.
実験手順: 臨床試験では、this compoundを単独で、またはSelonsertibとCilofexorとの併用で、NASHによるブリッジング線維化または代償性肝硬変の参加者に投与しました {svg_4}.
結果: この研究の主な目的は、これらの薬物の安全性と忍容性を評価し、NASHの悪化なしに肝線維化の変化を評価することでした {svg_5}. この試験は、すべてのレジメンが良好な忍容性を示したことで主要評価項目を達成しました {svg_6}.
NASHの併用療法
This compoundは、NASHの併用療法の一部としても研究されています {svg_7}.
実験手順: 第2相概念実証試験では、this compoundを、Novo Nordisk社のGLP-1受容体アゴニストであるセマグルチドと、Gilead社の研究用FXRアゴニストであるシロフェキソールの併用で評価しました {svg_8}.
結果: この試験では、併用療法は、最も一般的な副作用が胃腸系であったため、忍容性が高かったことが示されました {svg_9}. 事後分析では、併用群はセマグルチド単独群と比較して、肝臓の脂肪沈着と肝損傷の統計的に有意な改善を示しました {svg_10}.
アセチルCoAカルボキシラーゼ阻害
This compoundは、肝臓のアセチルCoAカルボキシラーゼ阻害剤として機能します {svg_11}. この作用機序は、さまざまな代謝性疾患に潜在的な用途を持つ可能性があります。
作用機序
Safety and Hazards
将来の方向性
The combination of Novo Nordisk’s semaglutide, a GLP-1 receptor agonist, with Gilead’s investigational FXR agonist cilofexor and/or Gilead’s investigational ACC inhibitor firsocostat over 24 weeks in 108 people with non-alcoholic steatohepatitis (NASH) showed promising results . The trial met its primary endpoint by demonstrating that in people with NASH and mild to moderate fibrosis all regimens were well tolerated . The most common adverse events (AEs) were gastrointestinal .
生化学分析
Biochemical Properties
Firsocostat plays a significant role in biochemical reactions as it inhibits acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Cellular Effects
This compound has shown to have moderate antifungal activity against Candida albicans, a yeast that can cause fungal infections . When combined with other antifungal agents like voriconazole, itraconazole, or amphotericin B, it exhibited synergistic effects across almost all drug-sensitive and drug-resistant C. albicans strains tested .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to the ACC of C. albicans and inhibiting its enzymatic activity . This binding interaction disrupts the normal function of ACC, leading to the observed antifungal effects .
Temporal Effects in Laboratory Settings
In a study evaluating the pharmacokinetics and safety of this compound in participants with varying degrees of hepatic impairment, this compound plasma exposure (AUCinf) was observed to increase in participants with mild, moderate, and severe hepatic impairment, relative to matched controls .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis. By inhibiting ACC, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Transport and Distribution
Hepatic organic anion transporting polypeptides play a significant role in the disposition of this compound with minimal contributions from uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver, given its role as a liver-targeted inhibitor of ACC
特性
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1434635-54-7 | |
| Record name | Firsocostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Firsocostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FIRSOCOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?
A1: this compound binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, this compound treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].
Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A2: this compound is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, this compound demonstrates a low renal clearance [].
Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with this compound?
A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].
Q4: What evidence supports the efficacy of this compound in treating NASH?
A5: Preclinical studies demonstrate that this compound effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that this compound (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including this compound, support its potential as a treatment for NASH [, , , ].
Q5: What are the known safety concerns associated with this compound?
A6: While generally well-tolerated in clinical trials, this compound treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].
Q6: How does this compound achieve liver-targeted delivery?
A7: this compound exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].
Q7: What are the future directions and research gaps in this compound research?
A7: Future research should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



